Cas no 65060-93-7 (3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

3-Bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a brominated heterocyclic compound featuring a maleimide core structure. This reagent is particularly valuable in organic synthesis and pharmaceutical research due to its reactive bromine substituent, which facilitates selective functionalization via cross-coupling or nucleophilic substitution reactions. The methyl group at the 1-position enhances stability while maintaining reactivity. Its conjugated diene system allows for further derivatization, making it a versatile intermediate for constructing complex molecules. The compound’s high purity and well-defined reactivity profile make it suitable for applications in medicinal chemistry, materials science, and agrochemical development. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione structure
65060-93-7 structure
Product Name:3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No:65060-93-7
MF:C5H4BrNO2
MW:189.994760513306
MDL:MFCD20501985
CID:408688
PubChem ID:12136311
Update Time:2025-10-31

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione, 3-bromo-1-methyl-
    • 3-bromo-1-methylpyrrole-2,5-dione
    • AKOS026726454
    • 65060-93-7
    • 3-Bromo-1-methyl-pyrrole-2,5-dione
    • N-methylmonobromomaleimide
    • 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • n-methylbromomaleimide
    • A1-02947
    • DTXSID00478280
    • SCHEMBL1163613
    • 3-Bromo-1-methyl-1H-pyrrole-2,5-dione
    • N-methyl bromomaleimide
    • EN300-92022
    • UFUQBRMYERTCQH-UHFFFAOYSA-N
    • DB-204210
    • G60106
    • MDL: MFCD20501985
    • Inchi: 1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3
    • InChI Key: UFUQBRMYERTCQH-UHFFFAOYSA-N
    • SMILES: BrC1=CC(N(C)C1=O)=O

Computed Properties

  • Exact Mass: 188.94252
  • Monoisotopic Mass: 188.94254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • PSA: 37.38

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>

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3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione Suppliers

Amadis Chemical Company Limited
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(CAS:65060-93-7)3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Order Number:A1242216
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:07
Price ($):198/534
Email:sales@amadischem.com

Additional information on 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Professional Introduction to Compound with CAS No 65060-93-7 and Product Name: 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

The compound with the CAS number 65060-93-7 and the product name 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a pyrrole core with bromine and methyl substituents, has garnered attention due to its structural versatility and potential biological activities. The presence of both electrophilic and nucleophilic sites in its molecular framework makes it a valuable scaffold for further chemical modifications and functionalization, which can lead to the development of novel therapeutic agents.

In recent years, the exploration of 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has been extensively studied for its pharmacological properties. The brominated pyrrole derivative is particularly intriguing because it can serve as a precursor in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the compound’s utility in drug discovery.

The 1-methyl substituent at the 1-position of the pyrrole ring influences the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. This modification can fine-tune the compound’s pharmacokinetic profile, making it more suitable for specific therapeutic applications. Additionally, the 2,5-dihydro moiety enhances the compound’s solubility and metabolic stability, which are critical factors in drug development. These characteristics make 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the potential of this compound as a lead molecule. Molecular modeling studies suggest that it can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, modifications to the pyrrole core have been shown to modulate the activity of enzymes such as kinases and proteases, which are implicated in diseases like cancer and inflammation. The ability to predict these interactions computationally accelerates the drug discovery process by allowing researchers to design derivatives with enhanced efficacy and reduced side effects.

Moreover, synthetic methodologies have evolved significantly in recent years, enabling more efficient and scalable production of 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Modern techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it feasible to produce larger quantities of this compound for both research and commercial purposes. These advancements not only lower costs but also allow for rapid screening of derivatives with different substituents.

The pharmaceutical industry has been particularly interested in exploring derivatives of 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione due to their potential therapeutic applications. Several studies have demonstrated that modifications at the 3-position can lead to compounds with anti-inflammatory, antiviral, and anticancer properties. For example, replacing the bromine atom with other functional groups has resulted in molecules that exhibit significant activity against various disease-causing agents. These findings underscore the importance of this scaffold in developing new treatments for a wide range of disorders.

In conclusion,3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No 65060-93-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent starting point for synthesizing novel bioactive molecules. The ongoing studies into its pharmacological properties and synthetic applications highlight its importance as a building block in drug discovery. As research continues to uncover new ways to utilize this compound,3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is likely to remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65060-93-7)3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
A1242216
Purity:99%/99%
Quantity:250mg/1g
Price ($):198/534
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